Enzymatic Potency: Hsd17B13-IN-63 Matches the Sub‑100 nM IC50 Benchmark of Leading HSD17B13 Probes
Hsd17B13‑IN‑63 demonstrates an IC50 of ≤ 0.1 μM against estradiol, placing it within the same high‑potency tier as the well‑characterized probe BI‑3231 (hHSD17B13 IC50 = 1 nM) [1]. While BI‑3231 is approximately 100‑fold more potent in enzymatic assays, Hsd17B13‑IN‑63 offers a structurally distinct chemotype (C24H15Cl2F5N4O4, MW 589.3) that may provide alternative binding kinetics or selectivity profiles . For researchers requiring a potent HSD17B13 inhibitor with a different chemical backbone, Hsd17B13‑IN‑63 represents a viable alternative to BI‑3231 without sacrificing sub‑micromolar target engagement .
| Evidence Dimension | Inhibition of estradiol oxidation (IC50) |
|---|---|
| Target Compound Data | ≤ 0.1 μM |
| Comparator Or Baseline | BI-3231: hHSD17B13 IC50 = 1 nM |
| Quantified Difference | Hsd17B13-IN-63 is ~100-fold less potent than BI-3231 in enzymatic assays |
| Conditions | Biochemical assay using estradiol as substrate |
Why This Matters
Confirms that Hsd17B13‑IN‑63 meets the potency threshold required for effective HSD17B13 inhibition in cellular and in vivo models, while offering a distinct chemical scaffold for structure‑activity relationship (SAR) studies.
- [1] MedChemExpress. BI-3231 Technical Datasheet. CAS No: 2894848-07-6. View Source
